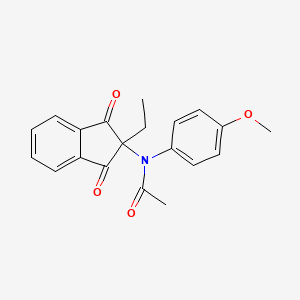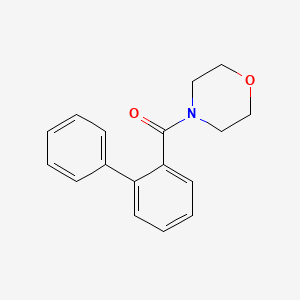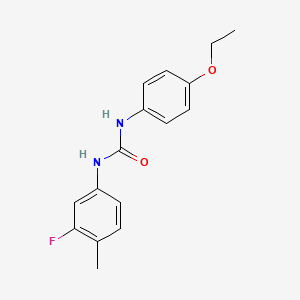
N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide, also known as EMIDA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. EMIDA is a synthetic compound that has been synthesized through a multi-step process, and its unique chemical structure makes it an attractive candidate for further investigation.
作用機序
The exact mechanism of action of N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in tumor growth and inflammation. N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the p53 tumor suppressor pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and analgesic effects. N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has been shown to reduce inflammation and pain in animal models of inflammatory diseases.
実験室実験の利点と制限
N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for certain targets, its ability to penetrate cell membranes, and its low toxicity. However, N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide also has some limitations, including its relatively complex synthesis method and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide, including further investigation of its mechanism of action, optimization of its synthesis method, and development of new N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide-based therapies for cancer and inflammatory diseases. Additionally, N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide could be used as a tool compound for studying the role of COX-2 and the p53 pathway in cancer and inflammation.
合成法
The synthesis of N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide involves a multi-step process that starts with the reaction of 2-ethyl-1,3-dioxoindane with 4-methoxyphenylacetic acid in the presence of a catalyst. The resulting intermediate is then subjected to various chemical reactions, including reduction, acetylation, and purification, to obtain the final product.
科学的研究の応用
N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has been shown to have potential applications in various fields of research, including medicinal chemistry, drug discovery, and cancer research. N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, N-(2-ethyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
N-(2-ethyl-1,3-dioxoinden-2-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-4-20(18(23)16-7-5-6-8-17(16)19(20)24)21(13(2)22)14-9-11-15(25-3)12-10-14/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSSVSFMMDIQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)N(C3=CC=C(C=C3)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-1,3-dioxoinden-2-yl)-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)
![4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)
![9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5877960.png)

![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5878004.png)


![2-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5878013.png)
![5-fluoro-1-[(4-isobutoxyphenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5878027.png)